molecular formula C11H14ClN B13158435 N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine

Cat. No.: B13158435
M. Wt: 195.69 g/mol
InChI Key: CRGLNVSXDYBJTE-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-methylphenyl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a benzyl group substituted with a chlorine atom at the para position and a methyl group at the meta position.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C11H14ClN/c1-8-6-9(2-5-11(8)12)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3

InChI Key

CRGLNVSXDYBJTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-[(4-Chloro-3-methylphenyl)methyl]cyclopropanamine, highlighting differences in substituents, molecular properties, and known biological activities:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
This compound 4-Cl, 3-CH₃ C₁₁H₁₄ClN 195.7 (calculated) Not explicitly reported; inferred from analogs
N-(4-Methylbenzyl)cyclopropanamine 4-CH₃ C₁₁H₁₅N 161.2 GC-FID analytical standard; synthetic utility
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-NO₂ C₁₀H₁₂N₂O₂ 192.2 Lab chemical; no known hazards
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopropanamine 3-Br, 4-F C₁₀H₁₁BrFN 244.1 Discontinued; research use only
SR 144528 (CB2 antagonist) Complex bicyclic structure C₂₅H₂₇Cl₂N₃O 480.4 Selective CB2 antagonist (Ki = 0.6 nM); oral activity
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride Pyridinyl (6-Br) C₉H₁₂BrClN₂ 263.56 Heterocyclic building block; 95% purity

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, NO₂, Br): These groups enhance electrophilicity and may influence receptor binding. For example, SR 144528’s chlorine substituents contribute to its high CB2 receptor affinity (Ki = 0.6 nM) . The target compound’s 4-Cl substituent could similarly enhance interactions with hydrophobic receptor pockets.

Receptor Selectivity :

  • SR 144528 exhibits 700-fold selectivity for CB2 over CB1 receptors, attributed to its unique bicyclic structure and substituents . While the target compound lacks direct receptor data, its chloro and methyl groups may confer distinct selectivity compared to pyridinyl or nitro-substituted analogs.

Physicochemical Properties :

  • Molecular weight and lipophilicity vary significantly. For instance, N-[(2-Nitrophenyl)methyl]cyclopropanamine (MW 192.2) is lighter than brominated analogs (e.g., MW 244.1 for the 3-Br-4-F derivative ), which may influence solubility and bioavailability.

Pharmacological and Functional Comparisons

Cannabinoid Receptor Interactions:

  • SR 144528 : Antagonizes CB2-mediated effects (e.g., inhibition of adenylyl cyclase, MAP kinase activity) at EC₅₀ = 10 nM in vitro . The target compound’s structural simplicity may limit similar potency but could serve as a scaffold for CB2 modulator development.
  • THC and Macrophage Function : highlights CB2 receptor involvement in macrophage antigen processing. While the target compound’s role here is unexplored, its substitution pattern may align with CB2-targeting pharmacophores.

Biological Activity

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine is an organic compound characterized by its cyclopropanamine backbone and a substituted aromatic ring. The molecular formula for this compound is C11H14ClN, indicating a structure that includes a chlorinated phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and antimicrobial applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing mood, cognition, and other neurological functions. The specific pathways remain to be fully elucidated, but interactions with receptors such as serotonin or dopamine are hypothesized based on structural similarities to known modulators.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism in this context may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
N-[(4-chlorophenyl)methyl]cyclopropanamineLacks methyl group on phenyl ringModerate receptor binding
N-[(4-methylphenyl)methyl]cyclopropanamineLacks chlorine atom on phenyl ringLower antimicrobial activity
N-[(4-bromo-2-methylphenyl)methyl]cyclopropanamineBromine instead of chlorineEnhanced antibacterial properties

The unique combination of chlorine and methyl substituents on the phenyl ring in this compound may enhance its potency compared to analogs.

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